molecular formula C10H12N2O2S B1608610 4-(4-Nitrophenyl)thiomorpholine CAS No. 90254-22-1

4-(4-Nitrophenyl)thiomorpholine

Cat. No. B1608610
CAS RN: 90254-22-1
M. Wt: 224.28 g/mol
InChI Key: IRHIMRCEUXJBGP-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)thiomorpholine is a compound that has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . The crystal and molecular structures of the title compound have not been described thus far .


Synthesis Analysis

The compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .


Molecular Structure Analysis

In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the title compound is markedly different from that of its morpholine analogue .


Chemical Reactions Analysis

The title compound has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .

Scientific Research Applications

Application Summary

4-(4-Nitrophenyl)thiomorpholine has been widely used as a precursor in medicinal chemistry . It’s particularly useful in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .

Methods of Application

The compound is synthesized through a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . It’s structurally characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .

Results or Outcomes

The resulting 4-thiomorpholinoaniline, after the reduction of the nitro group in 4-(4-Nitrophenyl)thiomorpholine, can be used as a building block in amide-coupling reactions . In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Safety And Hazards

The safety and hazards associated with 4-(4-Nitrophenyl)thiomorpholine are not explicitly mentioned in the available literature .

properties

IUPAC Name

4-(4-nitrophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHIMRCEUXJBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389539
Record name 4-(4-nitrophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)thiomorpholine

CAS RN

90254-22-1
Record name 4-(4-Nitrophenyl)thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90254-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-nitrophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(ab) 23 ml of thiomorpholine are slowly added dropwise at about 80° to 17.17 g of p-fluoronitrobenzene in such a manner that the internal temperature does not rise above 110°. The mixture is then stirred at 120° for an additional 1 hour, whereupon it is extracted three times with 1 l of dichloromethane each time and the organic phases are washed three times with 500 ml of water each time, dried over sodium sulfate and evaporated. By recrystallization of the crude product from dichloromethane/ether, there is obtained 4-(p-nitrophenyl)-tetrahydro-4-H-1,4-thiazine of melting point 142°-144°.
Quantity
23 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 1-chloro-4-nitro benzene (1.5 g, 9.5 mmol) and thiomorpholine (1.0 g, 9.7 mmol) was refluxed in n-butanol overnight. The solvent was evaporated under reduced pressure to give a residue, which on triturating with water gave a precipitate. The solid was filtered and washed thoroughly with water, followed by a small amount of pet ether to yield crude solid. Recrystallisation with ethanol yielded 4-(4-nitro-phenyl)-thiomorpholine (1.5 g, 71%).
Quantity
1.5 g
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Reaction Step One
Quantity
1 g
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

Quantity
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Synthesis routes and methods IV

Procedure details

4-Fluoronitrobenzene (3.0 g, 21.3 mmol) was dissolved in toluene (25 mL). Thiomorpholine (2.4 mL, 23.4 mmol) was added and the mixture stirred overnight at 100° C. At 17 h, the mixture was distributed between ethyl acetate (100 mL) and saturated sodium bicarbonate (50 mL). The organic layer was separated, dried (Na2SO4), filtered and concentrated under vacuum. The residue was triturated with hexane to yield a bright yellow solid.
Quantity
3 g
Type
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25 mL
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solvent
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2.4 mL
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100 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Solecka, A Rajnisz, M Postek - Acta poloniae pharmaceutica, 2016 - ptfarm.pl
This study is a continuation of a research program aimed at identifying potent drugs against bacterial infections, in which a series of organic compounds: dicarboxylic acid imides and …
Number of citations: 5 www.ptfarm.pl
Y Li, T Ye, L Xu, Y Dong, Y Luo, C Wang, Y Han… - European Journal of …, 2019 - Elsevier
Hybridization strategy is an effective strategy to obtain multi-target inhibitors in drug design. In this study, we assembled the pharmacophores of momelotinib and tandutinib to get a …
Number of citations: 16 www.sciencedirect.com
L Zhang - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
SK Singh, MS Reddy, M Mangle, KR Ganesh - Tetrahedron, 2007 - Elsevier
Cu(I)-mediated deoxygenation of N-oxides to amines - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download Full Issue …
Number of citations: 64 www.sciencedirect.com
JJ Chen, CV Lu, RN Brockman - Tetrahedron letters, 2003 - Elsevier
Substituted anilines and vinyl sulfone undergo a facile double Michael addition to form substituted phenylthiomorpholine dioxide, catalyzed with AlCl 3 or H 3 PO 4 . Scope and …
Number of citations: 13 www.sciencedirect.com
R Payne - 2022 - discovery.ucl.ac.uk
Presented herein is an exploration into mechanochemical techniques for organic synthesis. Mechanochemistry is an exciting tool where mechanical energy is used to enable reactivity …
Number of citations: 0 discovery.ucl.ac.uk

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